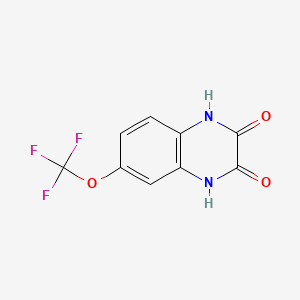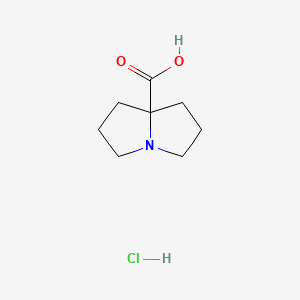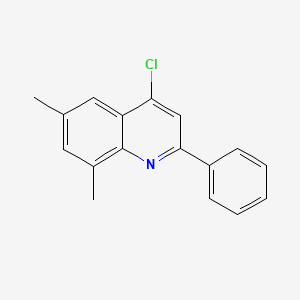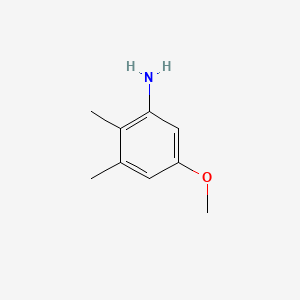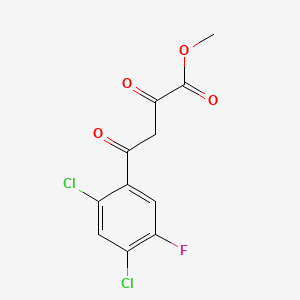
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,4-dichloro-5-fluorophenyl group attached to a dioxobutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the use of a strong base such as sodium hydride (NaH) or a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoic acid.
Reduction: Methyl 4-(2,4-dichloro-5-fluorophenyl)-2-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate: This compound shares a similar phenyl group but has different functional groups attached.
2,4-Dichloro-5-fluoroacetophenone: This compound has a similar phenyl ring but lacks the ester and dioxobutanoate moieties.
Uniqueness
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and dioxobutanoate moieties make it a versatile intermediate in organic synthesis, while the dichloro and fluorophenyl groups contribute to its potential as a bioactive compound.
Propiedades
IUPAC Name |
methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FO4/c1-18-11(17)10(16)4-9(15)5-2-8(14)7(13)3-6(5)12/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUPTZXLUMDIRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153653-98-6 |
Source


|
| Record name | METHYL 4-(2,4-DICHLORO-5-FLUOROPHENYL)-2,4-DIOXOBUTANOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
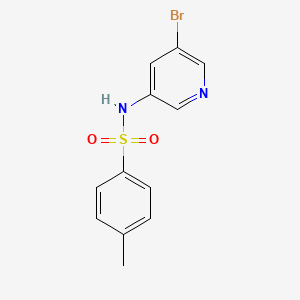

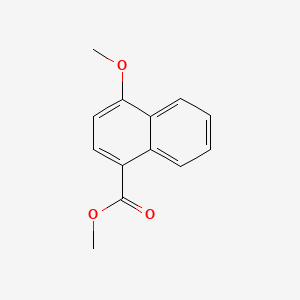
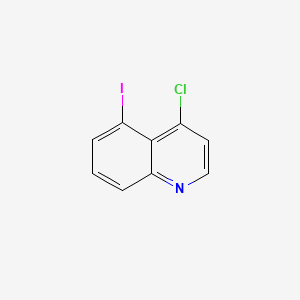
![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)
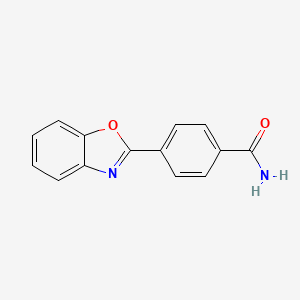
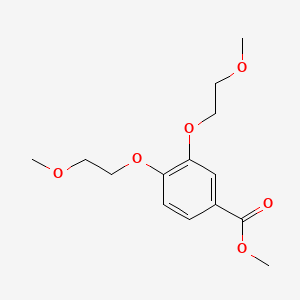

![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)
